molecular formula C19H26N4O4 B2877912 (4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1788532-95-5

(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2877912
CAS No.: 1788532-95-5
M. Wt: 374.441
InChI Key: YYVWUQAWIHFBKO-UHFFFAOYSA-N
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Description

The compound “(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a hybrid molecule combining a piperidine scaffold, a 1,2,3-triazole ring, and a 3,5-dimethoxybenzyl ether moiety. These structural features are pharmacologically significant:

  • 1,2,3-Triazole: A stable heterocycle resistant to metabolic degradation, often employed in click chemistry and drug design for its ability to engage in dipole interactions and hydrogen bonding .
  • 3,5-Dimethoxybenzyl: An aromatic substituent with electron-donating methoxy groups, which may enhance solubility and influence receptor binding through π-π stacking .

Properties

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-22-11-18(20-21-22)19(24)23-6-4-14(5-7-23)12-27-13-15-8-16(25-2)10-17(9-15)26-3/h8-11,14H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVWUQAWIHFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , also known by its CAS number 1396748-41-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H35N3O4C_{30}H_{35}N_{3}O_{4} with a molecular weight of 473.6 g/mol. The structure features a piperidine ring, a triazole moiety, and a dimethoxybenzyl group, which may influence its biological activity.

PropertyValue
CAS Number1396748-41-6
Molecular FormulaC30H35N3O4
Molecular Weight473.6 g/mol

Cytotoxicity

Research indicates that compounds related to piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally similar compounds can induce apoptosis in cancer cells through the activation of caspases, a family of enzymes critical for programmed cell death .

In vitro assays have demonstrated that the compound under discussion may exert cytotoxic effects on human tumor cell lines such as Molt 4/C8 and CEM. The mechanism likely involves the induction of apoptosis as evidenced by increased caspase activation and subsequent cellular morphological changes associated with cell death .

Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic properties of piperidine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines. This indicates a significant potential for further development as anticancer agents .

Further investigation into the mechanism revealed that these compounds could activate apoptotic pathways through caspase-dependent mechanisms. In particular, the activation of caspase-3 was noted in treated cells, highlighting a common pathway for inducing apoptosis across different cell lines .

Study 3: Antifungal Potential

While direct studies on the antifungal activity of this specific compound are scarce, related pyrazole derivatives have demonstrated notable antifungal effects against Candida species and Aspergillus species. This suggests that similar structural motifs may confer antifungal properties to this compound .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Piperidine + Triazole 3,5-Dimethoxybenzyl ether Hypothetical kinase inhibitor N/A
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4-one Piperidine + Pyridopyrimidine 3,4-Dichlorobenzyl Anticancer (kinase inhibition)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolopyrimidine + Phenyl 3,5-Dimethylpyrazole Antiproliferative
6-Amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one Piperidine + Triazinone Triazinone ring Antimicrobial

Key Observations :

  • Substituent Effects : The target compound’s 3,5-dimethoxybenzyl group contrasts with dichlorobenzyl (electron-withdrawing in ) or dimethylpyrazole (electron-donating in ), which may alter solubility, bioavailability, and target affinity.
  • Heterocycle Choice: The 1,2,3-triazole in the target compound offers metabolic stability compared to pyridopyrimidine () or triazinone (), which may influence pharmacokinetics.

Comparison with Analogues :

  • : Uses reductive amination (sodium triacetoxyborohydride) to attach a dichlorobenzyl group to piperidine, yielding 43% . Similar methods may apply to the target compound.
  • : Employs condensation of aldehydes with amines to form triazinone derivatives, achieving 63% yield .
Spectral Data Analysis

While direct spectral data for the target compound is unavailable, hypothetical NMR signals can be inferred from analogs:

Proton Environment Expected δ (ppm) Analogous Data (Reference)
3,5-Dimethoxybenzyl (Ar-H) 6.5–7.0 7.24–7.26 ()
Piperidine (N-CH₂-O-) 3.5–4.0 2.27–2.30 (piperidine CH₂, )
1-Methyltriazole (CH₃) 3.8–4.2 2.38 (triazinone CH₃, )
Methoxy (OCH₃) 3.7–3.9 3.8–3.9 ()

Notes:

  • 1H-NMR : The 3,5-dimethoxybenzyl aromatic protons would appear as two singlets (δ ~6.5–7.0), similar to phenyl signals in .
  • 13C-NMR: The methanone carbonyl (C=O) is expected at δ ~165–175 ppm, consistent with ketones in .

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